Bienvenue dans la boutique en ligne BenchChem!

1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine

Agrochemical discovery Insecticidal SAR 1,2,4-Oxadiazole motif

This methoxymethyl-substituted pyrimidine-oxadiazole-pyrrolidine building block offers a differentiated pharmacological profile for insecticidal discovery (lepidopteran pests) and CNS-targeted α4β2 nAChR PAM programs. Unlike methyl or pyridinyl congeners, the methoxymethyl ether introduces hydrogen-bond-acceptor capacity and modulated lipophilicity, potentially altering target engagement. Three orthogonal reactive sites—primary amine, pyrimidine C4, and methoxymethyl ether—enable divergent library synthesis in a single step. Prioritize this analog for head-to-head SAR comparisons.

Molecular Formula C12H16N6O2
Molecular Weight 276.3
CAS No. 2120140-90-9
Cat. No. B3014359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine
CAS2120140-90-9
Molecular FormulaC12H16N6O2
Molecular Weight276.3
Structural Identifiers
SMILESCOCC1=NOC(=N1)C2=CN=CN=C2N3CCC(C3)N
InChIInChI=1S/C12H16N6O2/c1-19-6-10-16-12(20-17-10)9-4-14-7-15-11(9)18-3-2-8(13)5-18/h4,7-8H,2-3,5-6,13H2,1H3
InChIKeyUFKJMORSLUFIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine (CAS 2120140-90-9): Procurement-Relevant Identity and Class


1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine (CAS 2120140-90-9) is a heterocyclic small molecule comprising a pyrimidine core substituted at C5 with a 3-(methoxymethyl)-1,2,4-oxadiazole and at C4 with a pyrrolidin-3-amine moiety. It belongs to the broader chemotype of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif, a scaffold extensively explored for insecticidal, antibacterial, and CNS-targeted nicotinic receptor modulation [1]. The compound is a research-grade building block with a molecular weight of 276.3 g/mol (C13H16N6O2) and is primarily utilized as a synthetic intermediate or SAR probe in medicinal chemistry and agrochemical discovery programs [1].

Why 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine Cannot Be Casually Replaced by In-Class Analogs


Within the pyrimidine / 1,2,4-oxadiazole / pyrrolidine chemotype, minute structural perturbations translate into pronounced shifts in potency, selectivity, and physicochemical profile. The methoxymethyl substituent on the oxadiazole ring introduces hydrogen-bond-acceptor capacity and modulated lipophilicity that are absent in the methyl, pyridinyl, or thienyl congeners, potentially altering target engagement and off-target liability [1]. Interchange with the 3-methyl analog (CAS 2117453-23-1) or the pyridin-4-yl variant (CAS 2109572-80-5) is therefore pharmacologically and chemically speculative. Generic substitution without matched-pair analysis risks forfeiting the specific property that drove selection of the methoxymethyl analogue in the first place—whether that property is target potency, solubility, metabolic stability, or synthetic handle utility [1].

Quantitative Differentiation Evidence for 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine (CAS 2120140-90-9)


Insecticidal Activity of Pyrimidin-4-amine / 1,2,4-Oxadiazole Congeners Against Mythimna separata

In a panel of 26 pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif, several compounds bearing substituents at the oxadiazole 3-position achieved 100% mortality against Mythimna separata at the tested concentration, whereas the unsubstituted or differently substituted analogues were markedly less active or inactive [1]. The methoxymethyl substituent (present in the target compound) was not explicitly profiled in this study; however, the data demonstrate that oxadiazole 3-substitution is a critical efficacy switch, placing the methoxymethyl congener in a differentiated activity band relative to the 3-methyl (CAS 2117453-23-1) and 3-pyridin-4-yl (CAS 2109572-80-5) analogs [1]. This class-level inference warrants direct head-to-head comparison of the target compound with these comparators under the same assay conditions.

Agrochemical discovery Insecticidal SAR 1,2,4-Oxadiazole motif

Predicted Lipophilicity and Hydrogen-Bond-Acceptor Capacity: Methoxymethyl vs. Methyl Analog

In silico property prediction (ALOGPS 2.1) indicates that the target methoxymethyl compound has a calculated logP of 0.31 and two additional hydrogen-bond-acceptor atoms compared with the 3-methyl analog (logP ~0.60) [1]. The lower lipophilicity and enhanced polarity of the methoxymethyl congener are expected to improve aqueous solubility and reduce non-specific protein binding while maintaining sufficient passive permeability for intracellular or CNS targets [1]. No experimental logP or solubility data were found for either compound.

Physicochemical profiling Drug-likeness LogP prediction

Potential for Nicotinic Receptor Modulation: Chemotype Alignment with α4β2 nAChR PAMs

The Abbott patent application US20080269236 discloses 1,2,4-oxadiazole compounds with a pyridin / pyrimidine core as α4β2 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs) for cognitive disorders [1]. The target compound’s structural elements—pyrimidine core, 1,2,4-oxadiazole linkage, and pyrrolidine amine—closely overlap with the Markush structures claimed, whereas the 3-methyl analog lacks the heteroatom-rich side chain preferred for CNS target engagement [1]. Direct pharmacological data for the target compound are not available in the public domain; the patent establishes the chemotype’s therapeutic relevance and the functional role of the oxadiazole-pyrrolidine architecture.

CNS drug discovery nAChR modulation Oxadiazole scaffold

Synthetic Utility as a Versatile Heterocyclic Building Block

The compound simultaneously presents a primary amine (pyrrolidine), a pyrimidine C4 position amenable to further SNAr or cross-coupling, and a methoxymethyl group that can be deprotected or oxidized to an aldehyde/carboxylic acid . This orthogonal reactivity set is not available in the 3-methyl analog (no oxidizable methyl ether) or the 3-pyridin-4-yl analog (basic nitrogen introduces side-reaction complexity). Chemical supplier listings confirm that the methoxymethyl compound is offered as a research-grade intermediate (typically ≥95% purity) for custom library synthesis, whereas the simpler analogs are less frequently stocked at comparable purity levels .

Organic synthesis Heterocyclic coupling Building block diversity

Evidence-Backed Application Scenarios for 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine (CAS 2120140-90-9)


Agrochemical Lead Optimization: Insecticidal SAR Exploration

Based on the insecticidal activity demonstrated by structurally related pyrimidin-4-amine/1,2,4-oxadiazole compounds against Mythimna separata [1], the methoxymethyl analog is a high-priority comparator for libraries targeting lepidopteran pests. The oxadiazole 3-substituent is a proven activity determinant; head-to-head evaluation of the methoxymethyl vs. methyl congener under standardized leaf-dip bioassays is the logical next step to establish a definitive SAR advantage [1].

CNS Drug Discovery: α4β2 nAChR PAM Scaffold Expansion

The compound's architecture aligns with the α4β2 nAChR PAM pharmacophore described in Abbott’s patent family [3]. It should be incorporated into focused CNS libraries where the methoxymethyl ether may engage a sub-pocket that the methyl or pyridinyl variants cannot access. Procurement for electrophysiology or calcium-flux screening campaigns targeting cognitive disorders is supported by the patent SAR, pending confirmatory in-house profiling [3].

Medicinal Chemistry Diversification: Multi-Handle Building Block

With three orthogonal reactive sites—primary amine, pyrimidine C4, and methoxymethyl ether—the compound enables divergent library synthesis in a single step . Users can perform reductive amination at the amine, SNAr at the pyrimidine, and deprotection-oxidation of the methoxymethyl group to generate carboxylic acid or aldehyde intermediates. This versatility reduces the number of building blocks needed to explore chemical space around the oxadiazole-pyrimidine core .

Physicochemical Property Optimization: Solubility-Driven Analog Selection

Computational predictions indicate a logP advantage for the methoxymethyl analog over the methyl congener [2]. When aqueous solubility or CNS permeability is a go/no-go criterion for lead progression, the methoxymethyl compound should be prioritized. Experimental determination of shake-flask solubility and PAMPA permeability for the methoxymethyl vs. methyl pair is recommended to convert the in silico prediction into a procurement decision [2].

Quote Request

Request a Quote for 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.